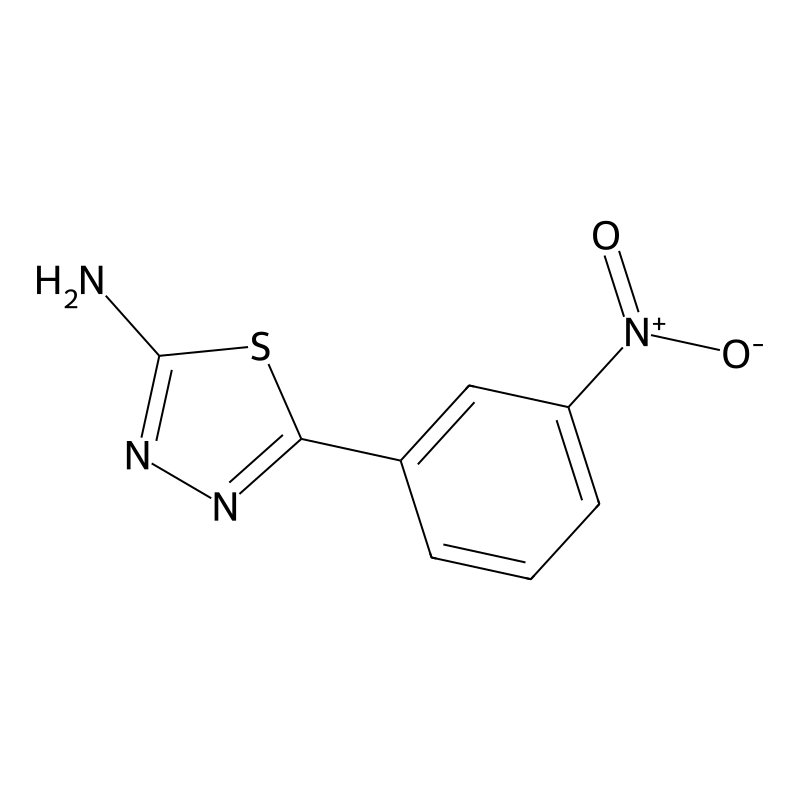

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Research: The presence of the nitro group (NO2) and the thiadiazole ring suggest potential for investigation as an antibacterial or antifungal agent. Nitro groups can exhibit antibacterial activity, while thiadiazole rings are found in various antifungal medications [, ]. However, there is no documented research specifically on 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine in this context.

- Material Science Research: The aromatic rings and the heterocyclic thiadiazole ring suggest potential applications in material science. Aromatic and heterocyclic compounds are often explored for their properties in areas like organic electronics or functional materials [, ]. Further research is needed to determine the specific properties of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine that might be relevant for material science applications.

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by its unique thiadiazole ring structure. The molecular formula is C8H6N4O2S, and it features a nitrophenyl group attached to the thiadiazole moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Oxidation: 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine can be oxidized to form corresponding nitro derivatives.

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with novel properties .

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits a range of biological activities:

- Antimicrobial Activity: Studies indicate that thiadiazole derivatives possess significant antibacterial and antifungal properties. The presence of the nitrophenyl group enhances these effects.

- Antioxidant Properties: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Antiparasitic Activity: Some derivatives have been evaluated for their effectiveness against parasitic infections, demonstrating promising results in vitro .

The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves:

- Formation of Thiadiazole Ring: This is achieved through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Nitration: The introduction of the nitrophenyl group can be accomplished via electrophilic aromatic substitution using nitrating agents.

- Purification: The final product is purified through recrystallization or chromatography methods to ensure high purity and yield .

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine finds applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

- Material Science: Investigated for use in developing new materials with specific electronic properties.

Interaction studies have focused on understanding how 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine interacts with biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in microbial metabolism, providing insights into its antimicrobial mechanism.

- Receptor Binding Studies: Investigations into how the compound binds to specific receptors can help elucidate its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Different nitro position affecting activity |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Variations in biological activity due to substituents |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Thiadiazole derivative | Contains a thiol group enhancing reactivity |

The uniqueness of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific nitrophenyl substitution pattern and the resulting enhanced biological activities compared to other thiadiazole derivatives. Its diverse applications and potential for further modification make it a valuable compound in research and development.